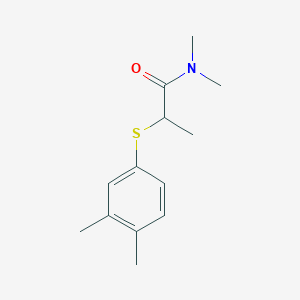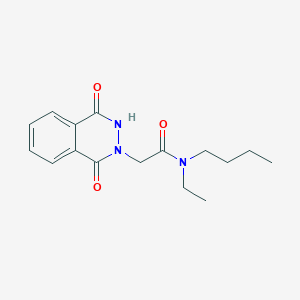
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide, also known as BDP-9066, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This molecule has shown promise in various areas of research, including neuroscience, cancer, and inflammation. In
Mecanismo De Acción
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide inhibits the activity of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the activation of the receptor by glycine, which is necessary for the receptor to function. In cancer cells, N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide induces cell cycle arrest and apoptosis by downregulating the expression of cyclin-dependent kinases and upregulating the expression of pro-apoptotic genes. Inflammatory cytokine production is inhibited by N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, the compound has been well-tolerated at doses up to 100 mg/kg. N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a low toxicity profile, making it suitable for in vitro and in vivo studies. N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide also has potential therapeutic applications in various areas of research, including neuroscience, cancer, and inflammation.
One limitation of N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide is its specificity for the NMDA receptor's glycine site. This specificity may limit the compound's potential therapeutic applications in neuroscience research. Additionally, N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide's mechanism of action in cancer cells is not fully understood, which may limit its potential as a cancer therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide. In neuroscience, further studies are needed to determine the compound's potential therapeutic applications in the treatment of neurodegenerative diseases. In cancer research, additional studies are needed to fully understand N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide's mechanism of action and potential as a therapeutic agent. In inflammation research, further studies are needed to determine the compound's potential therapeutic applications in the treatment of inflammatory diseases.
Conclusion:
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide is a novel compound that has shown promise in various areas of scientific research, including neuroscience, cancer, and inflammation. The compound's ability to inhibit the activity of the NMDA receptor, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines makes it a potential therapeutic agent. Further research is needed to fully understand N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide is synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethyl-2-(2-nitrophenyl)acetonitrile. This intermediate is then reduced to 2-ethyl-2-(2-aminophenyl)acetonitrile, which is then reacted with butyl isocyanate to form N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide.
Aplicaciones Científicas De Investigación
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has shown potential in various areas of research, including neuroscience, cancer, and inflammation. In neuroscience, N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This inhibition may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide may have potential as a cancer therapeutic agent.
In inflammation research, N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. This inhibition may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-5-10-18(4-2)14(20)11-19-16(22)13-9-7-6-8-12(13)15(21)17-19/h6-9H,3-5,10-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGPYQJAJGKCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C(=O)C2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

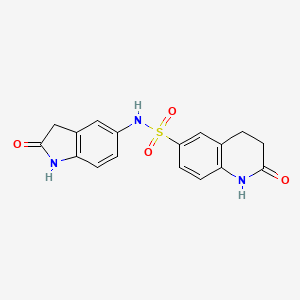
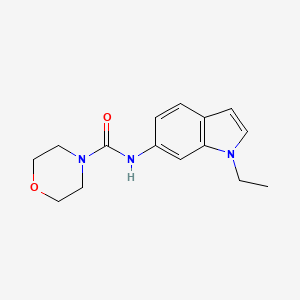
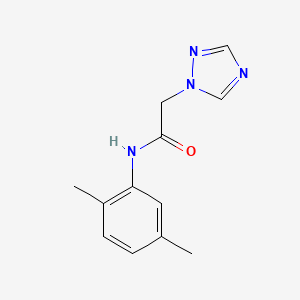
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)

![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)

![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)

